![molecular formula C11H9FN2OS B1595344 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 342405-30-5](/img/structure/B1595344.png)
2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
A practical approach to synthesizing key intermediates like 2-Fluoro-4-bromobiphenyl, which is crucial for manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrates the importance of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide in pharmaceutical production. This synthesis highlights the challenges and innovations in creating such compounds, emphasizing the need for cost-effective and environmentally friendly methods (Qiu et al., 2009).
Environmental Impact and Removal
Acetaminophen, a related compound, has been extensively studied for its environmental impact, particularly its presence in water systems and the challenges associated with its removal. Advanced oxidation processes (AOPs) are explored as a method for treating water contaminated with acetaminophen, highlighting the environmental relevance of managing pharmaceutical compounds and their derivatives. The transformation pathways and intermediates of acetaminophen in various environmental compartments underscore the complexity of its environmental behavior and the necessity for effective removal strategies (Vo et al., 2019).
Optoelectronic Applications
The exploration of quinazolines and pyrimidines, which are structurally related to 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide, in the development of optoelectronic materials is noteworthy. These compounds are valued for their incorporation into π-extended conjugated systems, offering potential for creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and more. This underscores the versatility of such chemical structures in applications beyond their traditional biological roles (Lipunova et al., 2018).
Biological Effects and Toxicology
A broader review of the biological effects of related compounds such as acetamide and formamide sheds light on the toxicological profile and safety considerations associated with the use of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide and its derivatives. Understanding these effects is crucial for assessing the risks and benefits of such compounds in various applications, from medical use to their presence in the environment (Kennedy, 2001).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include this compound, can interact with various biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, potentially leading to a range of downstream effects .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-8-3-1-7(2-4-8)9-6-16-11(14-9)5-10(13)15/h1-4,6H,5H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDBXDJTVFKURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353187 | |
Record name | 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660601 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide | |
CAS RN |
342405-30-5 | |
Record name | 4-(4-Fluorophenyl)-2-thiazoleacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342405-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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